4-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine
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Overview
Description
4-[4-(4-Ethoxybenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a unique combination of functional groups, including an ethoxybenzenesulfonyl group, a furan ring, an oxazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethoxybenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan ring and the morpholine moiety. The ethoxybenzenesulfonyl group is usually introduced in the final steps to ensure the stability of the intermediate compounds.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amide and an aldehyde under acidic or basic conditions.
Furan Ring Introduction: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Morpholine Moiety Addition: The morpholine ring can be added through a nucleophilic substitution reaction using a suitable halide precursor.
Ethoxybenzenesulfonyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-ethoxybenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The oxazole ring can be reduced to form oxazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Oxazolidines
Substitution: Alkylated morpholine derivatives
Scientific Research Applications
4-[4-(4-ethoxybenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-ethoxybenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Methoxybenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine
- 4-[4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine
- 4-[4-(4-Nitrobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine
Uniqueness
The uniqueness of 4-[4-(4-ethoxybenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine lies in the presence of the ethoxy group on the benzenesulfonyl moiety, which can influence its electronic properties and reactivity. This can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C19H20N2O6S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[4-(4-ethoxyphenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C19H20N2O6S/c1-2-25-14-5-7-15(8-6-14)28(22,23)18-19(21-9-12-24-13-10-21)27-17(20-18)16-4-3-11-26-16/h3-8,11H,2,9-10,12-13H2,1H3 |
InChI Key |
WJYSJPJQJMCKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCOCC4 |
Origin of Product |
United States |
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